碘化镨(3+)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

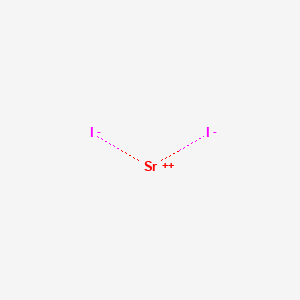

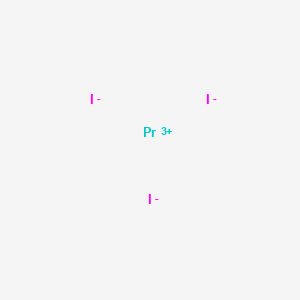

Praseodymium(III) iodide is an inorganic salt, consisting of the rare-earth metal praseodymium and iodine, with the chemical formula PrI3 . It forms green crystals and is soluble in water .

Synthesis Analysis

Praseodymium(III) iodide can be prepared by heating praseodymium and iodine in an inert atmosphere . It can also be obtained by heating praseodymium with mercury(II) iodide .Molecular Structure Analysis

Praseodymium(III) iodide forms orthorhombic crystals which are hygroscopic . It crystallizes in the PuBr3 type with space group Cmcm (No. 63) with a = 4.3281 (6) Å, b = 14.003 (6) Å and c = 9.988 (3) Å .Chemical Reactions Analysis

Praseodymium(III) iodide forms compounds with hydrazine, urea, and thiourea . It also forms a nonahydrate, PrI3·9H2O, which can be obtained by dissolving praseodymium(III) oxide in concentrated aqueous hydroiodic acid .Physical And Chemical Properties Analysis

Praseodymium(III) iodide has a molar mass of 521.619 g/mol . It forms green, hygroscopic crystals and is soluble in water . It has a melting point of 738 °C and a boiling point of 1,380 °C .科学研究应用

X-ray Photoelectron Spectroscopy

Praseodymium(3+);triiodide can be used in X-ray photoelectron spectroscopy to investigate the anion’s valence- and core-level electronic structure, ionization dynamics, associated electron-correlation effects, and nuclear geometric structure . This application is particularly useful in understanding the molecular structure of aqueous triiodide .

Molecular and Supramolecular Structures

Praseodymium(3+);triiodide can be used to study the molecular and supramolecular structures of triiodides and polyiodobismuthates . This kind of research can provide valuable insights into the arrangement of anions and their interactions with organic cations .

Optoelectronic Materials

Praseodymium(3+);triiodide can be used in the development of optoelectronic materials . These materials have potential applications in consumer optoelectronic devices, such as solar cells, LED displays, and photodetectors .

Solar Light Absorbers

Praseodymium(3+);triiodide can be used in the fabrication of absorber layers for hybrid perovskite solar cells . These solar cells can efficiently absorb solar light, making them a promising technology for renewable energy applications .

Solid-State Batteries

Praseodymium(3+);triiodide can be used in the development of solid-state batteries . These batteries have the potential to offer higher energy density and improved safety compared to traditional liquid-based batteries .

Radiation Detectors

Praseodymium(3+);triiodide can be used in the development of radiation detectors . These detectors can be used in a variety of fields, including medical imaging, nuclear power generation, and security screening .

Photocatalysts

Praseodymium(3+);triiodide can be used in the development of photocatalysts . These catalysts can harness light energy to drive chemical reactions, with potential applications in environmental remediation and sustainable chemical synthesis .

Physicochemical Property Studies

Praseodymium(3+);triiodide can be used to study physicochemical properties under high-pressure conditions . This can provide valuable insights into the behavior of materials under extreme conditions .

安全和危害

未来方向

While specific future directions for Praseodymium(3+);triiodide are not mentioned in the sources, research into the molecular structure of aqueous triiodide solutions is ongoing . This includes investigations into the anion’s valence- and core-level electronic structure, ionization dynamics, associated electron-correlation effects, and nuclear geometric structure .

属性

IUPAC Name |

praseodymium(3+);triiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3HI.Pr/h3*1H;/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEVRIVGNKNWML-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[I-].[I-].[I-].[Pr+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I3Pr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6211 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Praseodymium(3+);triiodide | |

CAS RN |

13813-23-5 |

Source

|

| Record name | Praseodymium iodide (PrI3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13813-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。